6-Bromo-8-iodo-7-methyl-[1,2,4]triazolo[1,5-a]pyridine
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Overview
Description
6-Bromo-8-iodo-7-methyl-[1,2,4]triazolo[1,5-a]pyridine is a heterocyclic compound that belongs to the class of triazolopyridines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The presence of bromine, iodine, and methyl groups on the triazolopyridine scaffold can significantly influence the compound’s chemical reactivity and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-8-iodo-7-methyl-[1,2,4]triazolo[1,5-a]pyridine typically involves multi-step reactions starting from readily available precursors. One common method includes the following steps:
Formation of the Triazolopyridine Core: This can be achieved through a cyclization reaction involving enaminonitriles and hydrazides under microwave irradiation.
Industrial Production Methods
For industrial-scale production, the synthesis may be optimized to enhance yield and reduce costs. This often involves:
Optimization of Reaction Conditions: Using continuous flow reactors to improve reaction efficiency and scalability.
Purification Techniques: Employing crystallization, distillation, or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-8-iodo-7-methyl-[1,2,4]triazolo[1,5-a]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be replaced by other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents used.
Coupling Reactions: It can participate in cross-coupling reactions such as Suzuki or Heck reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or thiols can be used to replace halogens.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield azido derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
6-Bromo-8-iodo-7-methyl-[1,2,4]triazolo[1,5-a]pyridine has several applications in scientific research:
Medicinal Chemistry: It is used in the development of pharmaceuticals due to its potential biological activities, such as anti-inflammatory, antimicrobial, and anticancer properties.
Biological Studies: The compound can be used as a probe to study biological pathways and molecular interactions.
Material Science: It may be utilized in the synthesis of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which 6-Bromo-8-iodo-7-methyl-[1,2,4]triazolo[1,5-a]pyridine exerts its effects involves interaction with specific molecular targets. These targets can include enzymes, receptors, or nucleic acids, depending on the biological context. The compound’s structure allows it to fit into active sites or binding pockets, modulating the activity of the target molecule and influencing cellular pathways.
Comparison with Similar Compounds
Similar Compounds
- 6-Bromo-[1,2,4]triazolo[1,5-a]pyridine
- 8-Iodo-[1,2,4]triazolo[1,5-a]pyridine
- 7-Methyl-[1,2,4]triazolo[1,5-a]pyridine
Uniqueness
6-Bromo-8-iodo-7-methyl-[1,2,4]triazolo[1,5-a]pyridine is unique due to the simultaneous presence of bromine, iodine, and methyl groups, which can significantly alter its chemical reactivity and biological activity compared to its analogs. This unique combination of substituents can enhance its binding affinity to specific targets and improve its pharmacokinetic properties.
Properties
Molecular Formula |
C7H5BrIN3 |
---|---|
Molecular Weight |
337.94 g/mol |
IUPAC Name |
6-bromo-8-iodo-7-methyl-[1,2,4]triazolo[1,5-a]pyridine |
InChI |
InChI=1S/C7H5BrIN3/c1-4-5(8)2-12-7(6(4)9)10-3-11-12/h2-3H,1H3 |
InChI Key |
ZXUNUVUMEVJYIU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=NC=NN2C=C1Br)I |
Origin of Product |
United States |
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